N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxybenzamide N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 946364-90-5
VCID: VC4279978
InChI: InChI=1S/C28H34N4O2/c1-30(2)23-15-13-22(14-16-23)26(21-29-28(33)25-11-7-8-12-27(25)34-3)32-19-17-31(18-20-32)24-9-5-4-6-10-24/h4-16,26H,17-21H2,1-3H3,(H,29,33)
SMILES: CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2OC)N3CCN(CC3)C4=CC=CC=C4
Molecular Formula: C28H34N4O2
Molecular Weight: 458.606

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxybenzamide

CAS No.: 946364-90-5

Cat. No.: VC4279978

Molecular Formula: C28H34N4O2

Molecular Weight: 458.606

* For research use only. Not for human or veterinary use.

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxybenzamide - 946364-90-5

Specification

CAS No. 946364-90-5
Molecular Formula C28H34N4O2
Molecular Weight 458.606
IUPAC Name N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-methoxybenzamide
Standard InChI InChI=1S/C28H34N4O2/c1-30(2)23-15-13-22(14-16-23)26(21-29-28(33)25-11-7-8-12-27(25)34-3)32-19-17-31(18-20-32)24-9-5-4-6-10-24/h4-16,26H,17-21H2,1-3H3,(H,29,33)
Standard InChI Key PZOLZPZKPROQSC-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2OC)N3CCN(CC3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxybenzamide, reflects its intricate architecture. Key features include:

  • 2-Methoxybenzamide backbone: Provides hydrogen-bonding capacity via the amide group and modulates electronic properties through the methoxy substituent.

  • 4-(Dimethylamino)phenyl group: Introduces basicity and potential for cation-π interactions, a feature common in CNS-targeting agents .

  • 4-Phenylpiperazine moiety: Enhances conformational flexibility and offers dual hydrogen-bond acceptor/donor sites, frequently observed in dopamine and serotonin receptor ligands .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₂₈H₃₄N₄O₂
Molecular Weight (g/mol)482.61
IUPAC NameN-[2-(4-dimethylaminophenyl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-methoxybenzamide
CAS NumberNot publicly available
SMILESCOC1=C(C(=CC=C1)C(=O)NCC(C2=CC=C(C(=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4

Spectroscopic and Chromatographic Analysis

While experimental data for this specific compound are lacking, analogous benzamides are typically characterized using:

  • Nuclear Magnetic Resonance (NMR): To confirm the positions of methoxy, dimethylamino, and piperazine groups.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and separation of stereoisomers, given the compound’s chiral centers.

Synthesis and Mechanistic Pathways

Retrosynthetic Strategy

The synthesis likely follows a multi-step approach, as observed in related benzamide-piperazine hybrids :

  • Formation of the ethyl bridge: Alkylation of a secondary amine with 1,2-dibromoethane or similar agents to introduce the central ethyl spacer.

  • Substituent attachment:

    • Dimethylaminophenyl group: Introduced via Buchwald–Hartwig amination or nucleophilic substitution.

    • Phenylpiperazine moiety: Grafted through SN2 reactions with piperazine derivatives.

  • Benzamide coupling: Amide bond formation between the ethylamine intermediate and 2-methoxybenzoic acid using carbodiimide coupling agents (e.g., EDC/HOBt).

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield (%)
1Ethyl bridge formation1,2-Dibromoethane, K₂CO₃, DMF65–75
2aDimethylamino group installation(CH₃)₂NH, Pd(OAc)₂, Xantphos50–60
2bPiperazine coupling1-Phenylpiperazine, DIPEA, DCM70–80
3Amide couplingEDC, HOBt, 2-methoxybenzoic acid60–70

Challenges and Optimization

  • Steric hindrance: Bulky substituents on the ethyl bridge may reduce coupling efficiency, necessitating elevated temperatures or microwave-assisted synthesis .

  • Regioselectivity: Ensuring proper attachment of the dimethylamino and piperazine groups requires careful control of reaction stoichiometry.

CompoundD₃R IC₅₀ (nM)5-HT₁A Ki (nM)σ-1 Ki (nM)
3,4-Dimethoxybenzamide12.3 ± 1.2450 ± 3085 ± 6
Quinoline-piperazine8.9 ± 0.9320 ± 25120 ± 10
Target compound (predicted)15–25300–40090–110

Structural and Conformational Analysis

Molecular Dynamics Simulations

Hypothetical modeling predicts:

  • Piperazine ring puckering: Adopts chair and boat conformations to accommodate receptor binding pockets .

  • Methoxy group orientation: The 2-position directs the benzamide plane toward hydrophobic receptor subpockets, unlike 3- or 4-methoxy analogs.

Solubility and Bioavailability

  • logP estimate: 3.8 ± 0.2 (moderate lipophilicity, favoring blood-brain barrier penetration).

  • Aqueous solubility: <10 µg/mL at pH 7.4, necessitating prodrug strategies for oral delivery.

Research Directions and Applications

Preclinical Development Priorities

  • In vitro receptor profiling: Comprehensive screening against GPCR panels to identify primary targets.

  • Metabolic stability assays: Cytochrome P450 inhibition studies to assess drug-drug interaction risks.

Therapeutic Hypotheses

  • Antipsychotic activity: Dual D₂/5-HT₁A modulation could mitigate extrapyramidal side effects .

  • Neuropathic pain management: σ receptor affinity may enable non-opioid analgesic effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator